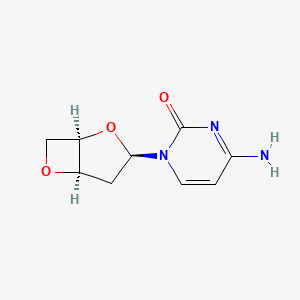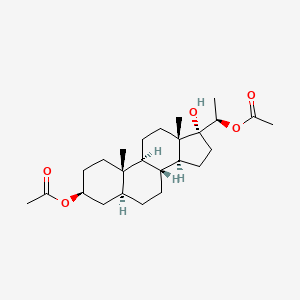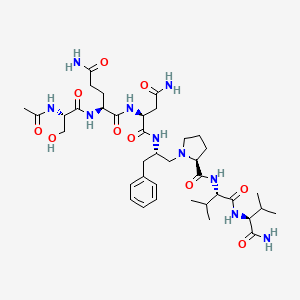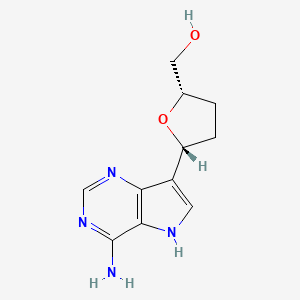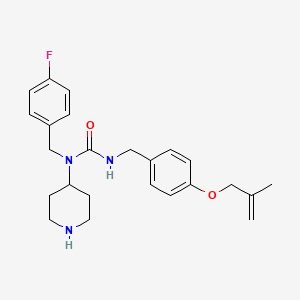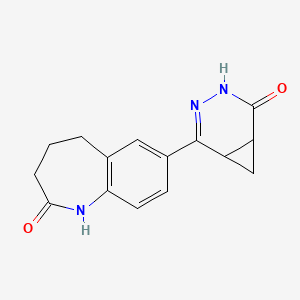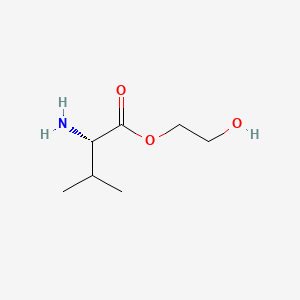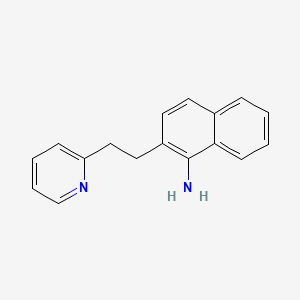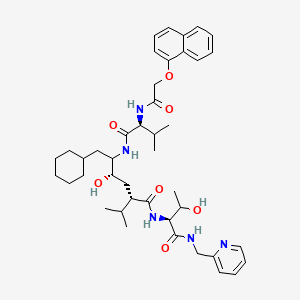
2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone is an organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their vibrant colors and are often used as dyes and pigments. The structure of this compound includes an anthraquinone core with a diazenyl group attached to a hydroxy-naphthyl moiety, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone typically involves the diazotization of 2-amino-1-naphthol followed by coupling with anthraquinone. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, the reaction can be carried out in the presence of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, which is then coupled with anthraquinone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent-free conditions and the use of environmentally benign reagents are also considered to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, amines, and quinone derivatives, which can be further utilized in different applications .
科学研究应用
2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in organic synthesis and materials science.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors for electronic devices.
作用机制
The mechanism of action of 2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also generates reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components. These actions contribute to its antimicrobial and anticancer properties .
相似化合物的比较
Similar Compounds
- 2-((2-Hydroxy-1-naphthyl)diazenyl)benzoic acid
- 9,10-Anthraquinone
- 2-Hydroxy-1-naphthaldehyde-derived Schiff bases
Uniqueness
2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone is unique due to its specific structural features that combine the properties of both anthraquinone and diazenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
6642-56-4 |
|---|---|
分子式 |
C24H14N2O3 |
分子量 |
378.4 g/mol |
IUPAC 名称 |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C24H14N2O3/c27-21-12-9-14-5-1-2-6-16(14)22(21)26-25-15-10-11-19-20(13-15)24(29)18-8-4-3-7-17(18)23(19)28/h1-13,27H |
InChI 键 |
KESOSAWCVMRUDN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




